REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)=[CH2:2].BrC1[CH:14]=[C:15]2[C:19](=CC=1)NC=[CH:16]2.C([B-](F)(F)F)=C.[K+].[C:29]([O-])([O-:31])=[O:30].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O.Cl[Pd]Cl>[C:15]([O:31][C:29]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([CH:1]=[CH2:2])=[CH:11][CH:10]=2)[CH:6]=[CH:7]1)=[O:30])([CH3:19])([CH3:16])[CH3:14] |f:2.3,4.5.6,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=C)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
Cs2CO3
|
Quantity
|
12.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
PdCl2
|
Quantity
|
45.3 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was degassed with argon for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
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FILTRATION
|
Details
|
filtered through Celite® bed
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The filtrate was again extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by column chromatography (SiO2, 100-200 mesh; 2% EtOAc/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |